3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
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Overview
Description
The compound “3-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring is substituted with a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The molecule also contains a benzotriazinone group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general properties of its constituent groups. It contains a furan ring, a piperazine ring, and a benzotriazinone group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Synthesis and Evaluation in Drug Development
A novel series of compounds, including derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, have been synthesized and evaluated for their pharmacological activities. These compounds showed significant antidepressant and antianxiety activities, highlighting the potential of furan-2-carbonyl)piperazin-1-yl derivatives in drug development for mood disorders (J. Kumar et al., 2017).
Antimicrobial and Antifungal Applications
Several furan-2-carbonyl)piperazin-1-yl derivatives have demonstrated antimicrobial and antifungal activities. This includes the synthesis and evaluation of new azole derivatives starting from furan-2-carbohydrazide, which displayed activity against tested microorganisms (Serap Başoğlu et al., 2013). Furthermore, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent bacterial biofilm and MurB inhibitors, suggesting their utility in addressing antibiotic resistance (Ahmed E. M. Mekky & S. Sanad, 2020).
Hemostatic Activity
Compounds derived from 3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one have been explored for their hemostatic activity. New 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones showed high hemostatic activity with low acute toxicity, indicating their potential in medical applications related to blood coagulation (N. A. Pulina et al., 2017).
Novel Antidepressant Development
The compound Lu AA21004, structurally related to 3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one, has been investigated for its metabolism and potential as a novel antidepressant. This study highlights the complex metabolism involving cytochrome P450 and suggests the compound's potential therapeutic applications in treating major depressive disorders (Mette G. Hvenegaard et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Compounds containing a furan ring, a piperazine ring, or a benzotriazinone moiety have been found to interact with various biological targets .
Mode of Action
Without specific information, it’s difficult to explain the exact interaction of “3-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one” with its targets. Many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
The alteration of biochemical pathways is a common consequence of drug-target interactions .
Result of Action
The ultimate effect of a drug usually involves the modulation of cellular functions, leading to therapeutic benefits .
Properties
IUPAC Name |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c24-16(12-23-17(25)13-4-1-2-5-14(13)19-20-23)21-7-9-22(10-8-21)18(26)15-6-3-11-27-15/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKCZIWWDADZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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